Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
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Overview
Description
Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by the presence of a naphthalene ring, a boronic ester group, and a methoxy group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halogenated compounds in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is unique due to its naphthalene core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and advanced materials .
Properties
Molecular Formula |
C19H23BO5 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H23BO5/c1-18(2)19(3,4)25-20(24-18)15-11-14(17(21)23-6)16(22-5)13-10-8-7-9-12(13)15/h7-11H,1-6H3 |
InChI Key |
RAHZPZZSTNHWFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=CC=CC=C23)OC)C(=O)OC |
Origin of Product |
United States |
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